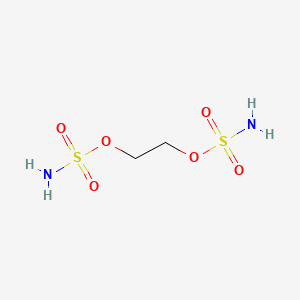

Sulfamic acid, ethylene ester

Description

Overview and Structural Context of Sulfamic Acid, Ethylene (B1197577) Ester

Sulfamic acid, ethylene ester, also known as ethylene sulfamate (B1201201) or 1,3,2-dioxathiolane-2-imine 2-oxide, is a sulfur-containing cyclic compound. These five-membered cyclic sulfamidates are recognized for their role as adaptable intermediates in the synthesis of various functionalized amines. researchgate.net The core structure consists of a five-membered ring containing two oxygen atoms, a sulfur atom, and a nitrogen atom. This arrangement confers unique chemical properties and reactivity, making it a valuable building block in organic synthesis. vulcanchem.comontosight.ai

The reactivity of cyclic sulfamates is often compared to that of activated aziridines and azetidines. researchgate.net They are prone to ring-opening reactions when subjected to nucleophiles, with the reaction site being the carbon atom adjacent to the oxygen. researchgate.net This characteristic allows for the stereoselective introduction of various functional groups.

The general class of cyclic sulfamates can be synthesized through several methods, including the reaction of diols with thionyl chloride followed by oxidation, or from amino alcohols. sci-hub.sethieme-connect.comresearchgate.net Specifically, the synthesis of ethylene sulfate (B86663), a related compound, often involves a two-step process where a 1,2-diol reacts with thionyl chloride to form a cyclic sulfite (B76179), which is then oxidized to the cyclic sulfate. evitachem.comchemicalbook.com

Table 1: Structural and Chemical Information of this compound and Related Compounds

| Compound Name | Synonym(s) | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | Ethylene sulfamate; 1,3,2-Dioxathiolane-2-imine 2-oxide | C₂H₅NO₃S | Five-membered cyclic sulfamate |

| Ethylene sulfate | 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide | C₂H₄O₄S | Five-membered cyclic sulfate |

| Sulfamic acid | Amidosulfonic acid | H₃NSO₃ | Acyclic sulfamic acid |

Historical Development and Academic Significance of Sulfamates in Organic Synthesis

The sulfamate functional group has long been recognized for its importance in chemistry, appearing in a variety of natural and synthetic compounds with significant biological and material science properties. sci-hub.se Historically, sulfamates were often considered functional group curiosities rather than key reactive moieties. nih.gov However, over the past few decades, their role in organic synthesis has expanded significantly.

A major advancement in the use of sulfamates came with the development of aryl O-sulfamates as directed metalation groups (DMGs). canada.ca This strategy allows for the regioselective functionalization of aromatic rings. The sulfamate group can be easily introduced from the corresponding phenol (B47542) and later removed or replaced, providing a versatile handle for complex molecule construction. canada.ca

The academic significance of cyclic sulfamates, in particular, has grown as they have become established as valuable intermediates. researchgate.netsci-hub.se Their development has been driven by the need for efficient and stereoselective methods to synthesize amino alcohols and other nitrogen-containing compounds. researchgate.net The predictable reactivity of cyclic sulfamates in ring-opening reactions makes them powerful tools for asymmetric synthesis. researchgate.net Research has demonstrated their utility in the synthesis of β-substituted amines and other functionalized molecules. researchgate.net The development of metal-catalyzed reactions, such as rhodium- and ruthenium-catalyzed intramolecular amination of sulfamates, has further broadened their synthetic applications. sci-hub.sethieme-connect.comresearchgate.net

The discovery that sulfamate esters can act as precursors to amino groups in various transformations, including C-H amination and condensation reactions, has solidified their place as important synthons in modern organic chemistry. researchgate.net The ability to use sulfamates in "tethered" reactions, such as the aza-Wacker cyclization, has opened new avenues for the synthesis of complex heterocyclic structures like oxathiazinanes. nih.gov

Scope and Research Objectives for this compound Studies

The study of this compound and related cyclic sulfamates is primarily driven by their potential as versatile building blocks in organic synthesis. Key research objectives in this area focus on several aspects:

Synthesis of Novel Compounds: A primary goal is the development of new and efficient synthetic routes to access structurally diverse molecules. Cyclic sulfamates serve as key intermediates for the preparation of highly functionalized cyclic sulfamidates and various heterocycles. researchgate.netrsc.org

Stereoselective Transformations: A significant area of research involves the use of cyclic sulfamates in stereoselective processes. rsc.org Their rigid cyclic structure allows for high levels of stereocontrol in reactions, which is crucial for the synthesis of chiral molecules. The predictable, site-selective ring-opening by nucleophiles is a key focus. researchgate.net

Development of New Synthetic Methodologies: Researchers aim to expand the synthetic utility of cyclic sulfamates by exploring new reactions and transformations. This includes their use as electrophiles in ring-opening reactions and as nucleophiles in various chemical transformations. researchgate.netrsc.org For instance, recent studies have explored their application in generating sequence-defined macromolecules on a solid phase. d-nb.infouni-duesseldorf.de

Applications in Materials Science and Medicinal Chemistry: The sulfamate moiety is a "privileged" group in chemistry, found in numerous compounds with important pharmacological properties. sci-hub.se Research objectives include the synthesis of novel sulfamate-containing molecules as potential therapeutic agents, such as antibiotics, antiviral agents, and anticancer drugs. wikipedia.org For example, aryl O-sulfamates have been a key pharmacophore in the development of drugs for oncology. nih.gov Another application is the use of related compounds like 1,3,2-dioxathiolane 2,2-dioxide as electrolyte additives to improve the performance of lithium-ion batteries. rsc.orgresearchgate.netgoogle.com

Table 2: Research Focus Areas for Cyclic Sulfamates

| Research Area | Key Objectives |

|---|---|

| Synthetic Methodology | Development of new cyclization and ring-opening reactions. researchgate.netrsc.org |

| Stereoselective Synthesis | Application in asymmetric synthesis to produce chiral amines and amino alcohols. researchgate.netrsc.org |

| Macromolecular Chemistry | Use as building blocks for sequence-defined polymers and oligomers. d-nb.infouni-duesseldorf.de |

| Medicinal Chemistry | Synthesis of biologically active compounds containing the sulfamate group. wikipedia.orgnih.gov |

| Materials Science | Investigation as components in advanced materials, such as battery electrolytes. rsc.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60548-60-9 |

|---|---|

Molecular Formula |

C2H8N2O6S2 |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

2-sulfamoyloxyethyl sulfamate |

InChI |

InChI=1S/C2H8N2O6S2/c3-11(5,6)9-1-2-10-12(4,7)8/h1-2H2,(H2,3,5,6)(H2,4,7,8) |

InChI Key |

FUEBNTADACMZSM-UHFFFAOYSA-N |

Canonical SMILES |

C(COS(=O)(=O)N)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Sulfamic Acid, Ethylene Ester and Analogues

Direct Esterification Approaches to Sulfamic Acid, Ethylene (B1197577) Ester

Direct esterification represents a primary, though challenging, route to forming the ethylene ester of sulfamic acid. This approach involves the condensation reaction between sulfamic acid and ethylene glycol.

Reaction of Sulfamic Acid with Ethylene Glycol and its Derivatives

The direct reaction of sulfamic acid with ethylene glycol to form the cyclic ester is a classic esterification process. This condensation reaction theoretically proceeds with the elimination of water. However, the direct esterification of terephthalic acid with ethylene glycol has shown that challenges such as the agglomeration of reactants can occur, necessitating specific process controls like maintaining low temperatures for slurry feeds until they reach the reaction zone. google.com While this example pertains to a different acid, it highlights the physical challenges that can arise in slurry-based esterification reactions involving ethylene glycol.

Catalytic Systems and Reaction Conditions for Direct Esterification

The efficiency of esterification reactions is often highly dependent on the catalytic system employed. Sulfamic acid itself can act as an efficient acid catalyst in the esterification of free fatty acids. researchgate.net Studies on the esterification of oleic acid with ethylene glycol have compared catalysts like concentrated sulfuric acid, sodium hydroxide (B78521), and sulfamic acid, with sulfuric acid showing high efficacy at elevated temperatures (180°C). nih.gov For the synthesis of sulfonic acid esters, boron trifluoride has been used as a catalyst to react ethylene with sulfonic acids under pressure. google.com These examples suggest that strong acid catalysts and specific temperature and pressure conditions are crucial for driving the esterification reaction involving ethylene derivatives.

Advanced Synthetic Routes to Cyclic Sulfamates (Sulfamidates)

Beyond direct esterification, a variety of more advanced and often higher-yielding synthetic routes have been developed to access the core structure of cyclic sulfamates. These methods often begin with precursors that are more readily cyclized than sulfamic acid itself. thieme-connect.comresearchgate.net

Synthesis from Diols and Epoxides

A common strategy for synthesizing cyclic sulfamates begins with vicinal diols (1,2-diols). thieme-connect.com The diol is first treated with a sulfurylating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) to form an intermediate cyclic sulfite (B76179) or cyclic sulfate (B86663). thieme-connect.comacs.org For instance, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide, also known as ethylene sulfate, is a cyclic sulfate derived from ethylene glycol and is a key intermediate in organic synthesis. sigmaaldrich.comrsc.orgsamaterials.comtcichemicals.com This reactive intermediate can then undergo ring-opening and subsequent cyclization with an amine source to yield the desired cyclic sulfamate (B1201201).

Synthesis from Amino Alcohols

The most established and versatile method for preparing five- and six-membered cyclic sulfamates involves the use of β- or γ-amino alcohols. thieme-connect.comresearchgate.netacs.orgresearchgate.net This approach typically involves a two-step, one-pot sequence. The amino alcohol is first reacted with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (B128534) to form a cyclic sulfamidite intermediate. acs.orgjst.go.jp This intermediate is then oxidized, without purification, to the final cyclic sulfamate (a sulfamidate). acs.orgjst.go.jp A common and effective oxidation system for this transformation is a combination of ruthenium(III) chloride (RuCl₃) as a catalyst and sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. acs.orgresearchgate.net

Table 1: Reagents for Synthesis of Cyclic Sulfamates from Amino Alcohols

| Step | Reagent | Role | Reference |

| Cyclization | Thionyl chloride (SOCl₂) | Forms cyclic sulfamidite intermediate | acs.org |

| Base | Triethylamine | Acid scavenger | acs.org |

| Oxidation | Ruthenium(III) chloride (RuCl₃) | Catalyst | acs.orgresearchgate.net |

| Oxidation | Sodium periodate (NaIO₄) | Oxidant | acs.orgresearchgate.net |

This method is widely applicable and provides high yields of the desired cyclic sulfamates. researchgate.net

Metal-Catalyzed Intramolecular Amination and Aziridination Strategies

Modern synthetic chemistry has introduced powerful metal-catalyzed reactions for constructing cyclic sulfamates. These methods often involve the intramolecular amination of C-H bonds within an acyclic sulfamate ester precursor. nih.gov

Dirhodium(II) complexes, in particular, have emerged as highly effective catalysts for these transformations. acs.orgnih.govresearchgate.net Catalysts such as dirhodium tetraacetate (Rh₂(OAc)₄) or chiral dirhodium carboxamidates can promote the cyclization of sulfamate esters via a rhodium-nitrene intermediate. nih.govacs.org This reactive intermediate can then insert into an aliphatic C-H bond, forming the heterocyclic ring with high levels of regio- and stereoselectivity. nih.govacs.org The development of chiral rhodium catalysts has enabled enantioselective C-H amination, providing access to optically active amine derivatives. acs.orgnih.gov

In addition to rhodium, other transition metals have been explored. Iron-catalyzed intramolecular C-H amination of sulfamate esters has been reported as a low-cost and effective alternative. acs.org Gold(I) catalysts have also been successfully employed for the intramolecular hydroamination and dehydrative amination of sulfamate esters containing allene (B1206475) or allylic alcohol functionalities, respectively, to form cyclic sulfamidates. researchgate.netrsc.org

Table 2: Metal Catalysts in Advanced Synthesis of Cyclic Sulfamates

| Metal Catalyst System | Reaction Type | Substrate | Reference |

| Dirhodium(II) Complexes (e.g., Rh₂(OAc)₄, Rh₂(S-nap)₄) | Intramolecular C-H Amination | Sulfamate Esters | nih.govacs.orgnih.gov |

| Iron Catalysts | Intramolecular C-H Amination | Sulfamate Esters | acs.org |

| Gold(I) Complexes (e.g., (IPr)AuCl/AgBF₄) | Intramolecular Dehydrative Amination | Sulfamate Esters with Allylic Alcohols | researchgate.net |

| Gold(I) Complexes (e.g., PPh₃AuNTf₂) | Intramolecular Allene Hydroamination | Allenic Sulfamates | rsc.org |

These catalytic methods represent the cutting edge of cyclic sulfamate synthesis, offering efficient and selective routes to complex molecular architectures. thieme-connect.comresearchgate.net

Rhodium-Catalyzed Cyclizations

Rhodium-catalyzed reactions represent a significant advancement in the synthesis of cyclic sulfamates, primarily through intramolecular C-H amination of sulfamate esters. This methodology allows for the direct conversion of C-H bonds into C-N bonds, providing a highly efficient route to these heterocyclic systems. The Du Bois group has extensively developed this area, demonstrating that dirhodium(II)-carboxylate complexes are effective catalysts for the oxidative cyclization of sulfamate esters. nih.gov The reaction typically employs an oxidant, such as phenyliodine diacetate (PhI(OAc)₂), and a base, like magnesium oxide (MgO), to facilitate the transformation of a sulfamate ester into a cyclic sulfamate, also known as an oxathiazinane. mdpi.com

A key feature of this method is its high degree of stereospecificity. When chiral sulfamate esters are used as substrates, the C-H amination proceeds with good to excellent diastereocontrol, allowing for the synthesis of optically active amine derivatives. mdpi.comnih.gov The predictability of the stereochemical outcome is rationalized by a proposed transition state model. mdpi.com The choice of the rhodium catalyst can influence the reaction's efficiency and selectivity. While various rhodium carboxylate catalysts are effective, complexes like Rh₂(esp)₂ have shown superior performance, especially for more challenging substrates such as ureas and guanidines. nih.gov

Table 1: Examples of Rhodium-Catalyzed C-H Amination of Sulfamate Esters

| Entry | Substrate | Catalyst | Product | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Sulfamate ester of 2-pentanol | Rh₂(oct)₄ | Cyclic sulfamate | 3:1 | mdpi.com |

| 2 | 3-Arylpropylsulfamates | Rh₂(S-nap)₄ | Chiral cyclic sulfamate | N/A (up to 99% ee) | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Another rhodium-catalyzed approach to cyclic sulfamates involves the asymmetric transfer hydrogenation of cyclic sulfamidate imines. This method provides enantiomerically enriched cyclic sulfamidates from their corresponding imine precursors. researchgate.netdntb.gov.ua Using a formic acid/triethylamine (HCO₂H/Et₃N) mixture as the hydrogen source and a chiral Cp*RhCl(TsDPEN) catalyst, cyclic sulfamidate imines are reduced to cyclic sulfamidates with excellent yields and high enantioselectivities. researchgate.net This transformation is particularly effective for producing chiral 1,2-sulfamidates and sulfamides. dntb.gov.ua

Copper-Catalyzed Cyclizations

Copper catalysis has been employed in the synthesis of cyclic sulfamates, notably in oxidative cyclization reactions of alkenyl sulfamate esters. One such method is the aza-Wacker cyclization, which forms six-membered oxathiazinane heterocycles. While this reaction is catalyzed by palladium, copper(II) acetate (B1210297) (Cu(OAc)₂) is used as a stoichiometric oxidant, playing a crucial role in the catalytic cycle. rsc.org This protocol is effective for both N-alkyl and N-aryl sulfamates and results in the formation of valuable alkenyl oxathiazinane intermediates. rsc.org

The reaction conditions for the aza-Wacker cyclization of sulfamate esters have been optimized to improve yields. For example, the cyclization of (E)-hex-3-en-1-yl methylsulfamate was initially attempted using a Pd(OAc)₂/O₂ system, which resulted in a modest conversion. The addition of Cu(OAc)₂ significantly boosted the yield of the corresponding cyclic sulfamate. rsc.org

Table 2: Effect of Copper(II) Acetate on the Aza-Wacker Cyclization of a Sulfamate Ester

| Entry | Catalyst System | Yield | Reference |

| 1 | Pd(OAc)₂/O₂ in DMSO | ~30% | rsc.org |

| 2 | Pd(OAc)₂/Cu(OAc)₂/O₂ in DMSO | 46% | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

While direct intramolecular C-H amination catalyzed solely by copper to form cyclic sulfamates is less common, copper catalysts are widely used in the synthesis of other nitrogen-containing heterocycles. For instance, copper-catalyzed intramolecular C(sp³)-H and C(sp²)-H oxidative amidation has been developed for the synthesis of β-lactams and 2-indolinones, respectively. rsc.org These related transformations highlight the potential of copper catalysis in C-N bond formation, which may be applicable to the synthesis of cyclic sulfamates under specific conditions.

Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Sulfamate Esters

Gold(I) catalysis offers a mild and efficient pathway for the synthesis of cyclic sulfamidates through the intramolecular dehydrative amination of sulfamate esters tethered to allylic alcohols. This methodology allows for the formation of these heterocycles under smooth reaction conditions, typically at room temperature. The catalytic system often consists of a gold(I) chloride precursor, such as (IPr)AuCl, and a silver salt co-catalyst, like AgBF₄.

This synthetic protocol is characterized by its broad substrate scope, accommodating the formation of various ring sizes, including challenging seven-membered sulfamidates. The reaction exhibits high functional group compatibility and proceeds with good to excellent yields. A significant advantage of this method is its high stereoselectivity. When enantiomerically enriched chiral secondary allylic alcohols are used as starting materials, the corresponding chiral cyclic sulfamidates are obtained with high stereoselectivity.

Another application of gold(I) catalysis in this context is the intramolecular hydroamination of allenic sulfamates. This reaction provides access to six-membered cyclic sulfamidates in high yields and is particularly useful for the formation of N-substituted quaternary centers.

Table 3: Gold(I)-Catalyzed Synthesis of Cyclic Sulfamidates

| Entry | Substrate Type | Catalytic System | Key Features | Reference |

| 1 | Sulfamate esters of allylic alcohols | (IPr)AuCl / AgBF₄ | Mild conditions, broad scope, high stereoselectivity | |

| 2 | Allenic sulfamates | Gold(I) complexes | High yields, formation of N-substituted quaternary centers |

This table is interactive and can be sorted by clicking on the column headers.

Transformations Involving Nitrogen-Containing Precursors

From Cyclic Sulfamate Imines

Cyclic sulfamate imines, also known as 5H-1,2,3-oxathiazole 2,2-dioxides, are versatile precursors for the synthesis of cyclic sulfamidates. These compounds contain a reactive N-sulfonyl imine moiety within a stereodefined ring system, making them ideal substrates for various transformations, including nucleophilic additions and reductions.

The reduction of cyclic sulfamate imines is a direct method to obtain the corresponding cyclic sulfamidates. A highly effective method for this transformation is the asymmetric transfer hydrogenation, which can be catalyzed by chiral rhodium complexes. researchgate.netdntb.gov.ua This reaction uses a mixture of formic acid and triethylamine as the hydrogen source and proceeds with excellent yields and high enantioselectivities, providing a reliable route to chiral cyclic sulfamidates. researchgate.net The process has been shown to occur with dynamic kinetic resolution for 4,5-disubstituted imines that have pre-existing stereogenic centers. researchgate.net

Beyond reduction, cyclic sulfamate imines can also act as electrophiles in reactions with various nucleophiles, leading to highly functionalized cyclic sulfamidates. They have also been utilized as nucleophiles themselves due to the acidic protons adjacent to the imine group.

From the Sulfamoyl Aziridine (B145994) Moiety

The sulfamoyl aziridine moiety is another key precursor for the synthesis of cyclic sulfamates and their analogues. One notable approach involves the intramolecular radical aziridination of allylic sulfamoyl azides. This reaction, which can be catalyzed by cobalt(II)-based metalloradical catalysts, leads to the formation of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures. These bicyclic aziridines are versatile synthetic intermediates.

The resulting strained bicyclic sulfamoyl aziridines can undergo selective ring-opening reactions to produce a variety of 1,2- and 1,3-diamine derivatives. For example, treatment with lithium aluminum hydride (LiAlH₄) can selectively open the aziridine ring at the exo-position through the removal of the sulfonyl group, yielding 1,2-diamines. This methodology demonstrates the utility of sulfamoyl aziridines as precursors to complex diamine structures, which are closely related to the core structure of cyclic sulfamates.

Utilizing Aziridines as Precursors

Aziridines serve as valuable precursors for the synthesis of cyclic sulfamates, particularly through intramolecular ring-opening reactions by a tethered sulfamate nucleophile. rsc.orgrsc.org This strategy allows for the regioselective and stereospecific preparation of vicinal diamines embedded within a six-membered oxathiazinane heterocycle, which is a cyclic sulfamate analogue. rsc.orgrsc.org

The cyclization is typically promoted by a base, such as tetrabutylammonium (B224687) hydroxide (Bu₄NOH). The pendant sulfamate group acts as an internal nucleophile, attacking and opening the aziridine ring. This process is highly regioselective, proceeding with 6-exo selectivity to form the six-membered ring. rsc.org The stereochemistry of the starting aziridine dictates the stereochemistry of the product; trans-aziridine sulfamates yield products with an erythro-configuration, while cis-aziridine sulfamates give products with a threo-configuration. rsc.org

This method is compatible with a range of substituents on both the aziridine ring and the sulfamate nitrogen, including unsubstituted, N-alkyl, and N-aryl sulfamates. rsc.orgrsc.org The resulting oxathiazinane products can be further functionalized by activation and subsequent ring-opening with various nucleophiles, making this a versatile strategy for the synthesis of diverse polyfunctional molecules. rsc.orgrsc.org

Table 4: Summary of Synthetic Methods from Nitrogen-Containing Precursors

| Precursor | Method | Key Features | Product | Reference |

| Cyclic Sulfamate Imine | Asymmetric Transfer Hydrogenation | High enantioselectivity, dynamic kinetic resolution | Chiral Cyclic Sulfamidate | researchgate.netdntb.gov.ua |

| Sulfamoyl Azide | Intramolecular Radical Aziridination | Formation of strained bicyclic systems | Bicyclic Sulfamoyl Aziridine | |

| Aziridine with Pendant Sulfamate | Intramolecular Ring-Opening | High regioselectivity and stereospecificity | Oxathiazinane (Cyclic Sulfamate Analogue) | rsc.orgrsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Metathesis Reactions in Cyclic Sulfamate Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated cyclic compounds, including cyclic sulfamates. nih.govwikipedia.orgsigmaaldrich.com This reaction typically involves the intramolecular metathesis of a diene substrate catalyzed by a metal complex, most commonly ruthenium-based catalysts like the Grubbs catalysts. organic-chemistry.orgyoutube.com The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the desired cyclic product. organic-chemistry.org

The utility of RCM in synthesizing cyclic sulfamates lies in its ability to form rings of various sizes, from 5- to 30-membered rings, as well as polycyclic and heterocyclic systems. wikipedia.org The reaction demonstrates good functional group tolerance, allowing for the synthesis of complex molecules containing functionalities like epoxides, ketones, alcohols, and amines. wikipedia.org

A general and highly efficient synthesis of cyclic sulfones, which are structurally related to cyclic sulfamates, has been developed using ring-closing metathesis. nih.gov This highlights the potential of RCM as a key strategy for the synthesis of sulfur-containing heterocycles. The resulting cyclic sulfones have been shown to be useful in further transformations, such as stereoselective Diels-Alder reactions. nih.gov

Synthesis of Cyclic Sulfates (Related Cyclic Esters)

Cyclic sulfates are important intermediates in organic synthesis and are structurally analogous to cyclic sulfamates. They serve as versatile precursors for the synthesis of a variety of functionalized molecules. enamine.net Two common methods for their preparation are detailed below.

Reaction of Glycol with Sulfuryl Chloride

The reaction of glycols (1,2-diols) with sulfuryl chloride (SO₂Cl₂) is a direct method for the synthesis of cyclic sulfates. researchgate.netresearchgate.net This reaction can be influenced by temperature. For instance, monocyclic allylic cis-1,2-diols react with sulfuryl chloride at 0 °C to produce 2-chloro-1-sulfochloridates, which upon hydrolysis yield trans-1,2-chlorohydrins. rsc.org However, when the reaction is conducted at a lower temperature of -78 °C with slow addition of sulfuryl chloride, the corresponding cyclic sulfates are formed in good yields. rsc.orgrsc.org

It is important to note that the cyclic sulfates formed from this method can be highly reactive and may decompose upon storage. rsc.org The reaction conditions, particularly temperature, play a crucial role in determining the product distribution between the cyclic sulfate and the chlorohydrin.

Reaction of Alkylene Oxide with Sulfur Trioxide

An alternative route to cyclic sulfates involves the reaction of alkylene oxides, such as ethylene oxide, with sulfur trioxide (SO₃). google.comacs.org This gas-phase reaction is typically carried out at temperatures not exceeding 140 °C to produce the corresponding cyclic alkylene sulfate. google.com To moderate the reaction temperature, an inert diluent gas can be mixed with the reactants. google.com

Historically, attempts to react ethylene oxide with sulfur trioxide often resulted in excessive charring, unless the sulfur trioxide was used as a dioxane complex. google.com However, the gas-phase process provides an improved method for preparing cyclic lower alkylene sulfates in high purity. google.com

Stereoselective and Enantioselective Synthesis of Sulfamates and Sulfamidates

The development of stereoselective and enantioselective methods for the synthesis of chiral cyclic sulfamates and sulfamidates is of significant interest due to their utility as chiral building blocks in the synthesis of enantiomerically pure amines and other biologically active molecules. researchgate.netresearchgate.net

Strategies for Chiral Cyclic Sulfamates

Various strategies have been developed to access chiral cyclic sulfamates with high enantioselectivity. These methods often employ chiral catalysts to control the stereochemical outcome of the cyclization reaction. researchgate.net

Enantioselective Intramolecular Copper-Catalyzed Aziridination

A notable strategy for the enantioselective synthesis of chiral cyclic sulfamates involves the intramolecular aziridination of unsaturated sulfamates catalyzed by copper complexes. nih.gov In this reaction, olefinic sulfamates derived from primary and secondary alcohols undergo cyclization in the presence of an oxidant like iodosylbenzene to form bicyclic fused aziridines. nih.gov

The mechanism of copper-catalyzed aziridination of alkenes has been studied and is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orgcmu.edu The use of chiral ligands, such as bis(oxazoline) (BOX) ligands, with a copper source like [Cu(MeCN)₄]PF₆ can induce enantioselectivity in the aziridination of homoallylic sulfamates. nih.govacs.org

These chiral bicyclic aziridines can then be subjected to nucleophilic ring-opening to afford substituted cyclic sulfamates. nih.gov Further reaction with a second nucleophile can lead to the synthesis of polysubstituted amines, demonstrating the synthetic utility of this methodology. nih.gov

Control of Stereoselectivity in Ring-Forming Reactions

The stereocontrolled synthesis of cyclic sulfamidates, analogues of sulfamic acid, ethylene ester, is a critical area of research, as the stereochemistry of these compounds profoundly influences their biological activity and utility as chiral building blocks. Various strategies have been developed to control the stereoselectivity during the ring-forming step, primarily focusing on catalytic asymmetric methods. These methods often employ chiral catalysts to induce facial selectivity in the cyclization or related transformations of prochiral substrates.

One prominent strategy involves the asymmetric hydrogenation of cyclic N-sulfonylimines. This approach has been shown to be highly effective in producing enantiomerically enriched cyclic sulfamidates. For instance, the use of a palladium catalyst, specifically Pd(CF3CO2)2/(S,S)-f-binaphane, has been reported for the asymmetric hydrogenation of cyclic imines in 2,2,2-trifluoroethanol, achieving high enantioselectivities. acs.org This method provides an efficient route to enantiopure cyclic sulfamidates from readily available hydroxy ketones and sulfamoyl chloride. acs.org

Another powerful technique is asymmetric transfer hydrogenation (ATH). Chiral rhodium catalysts, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), have been successfully employed in the ATH of cyclic sulfamidate imines using a formic acid/triethylamine mixture as the hydrogen source. acs.org This process is notable for its mild reaction conditions, rapid reaction times, and excellent enantioselectivities, particularly for substrates bearing aryl substituents without ortho-substitution. acs.org The resulting cyclic sulfamidates are valuable precursors for a variety of chiral 1,2-functionalized amine derivatives. acs.org

The rhodium-catalyzed asymmetric addition of arylboronic acids to cyclic aldimines represents another effective methodology. thieme-connect.com This reaction, catalyzed by a rhodium/sulfur-olefin ligand complex, proceeds under mild conditions to afford a wide range of 4-aryl-3,4-dihydro-1,2,3-benzoxathiazine 2,2-dioxides in high yields and with excellent enantiomeric purities. thieme-connect.com

The following tables summarize key findings from studies on the stereoselective synthesis of cyclic sulfamidates.

Table 1: Asymmetric Hydrogenation of Cyclic Imines

| Catalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Pd(CF3CO2)2/(S,S)-f-binaphane | Cyclic Imines | Up to 99% | acs.org |

Table 2: Asymmetric Transfer Hydrogenation of Cyclic Sulfamidate Imines

| Catalyst | Substrate | Product Enantiomeric Excess (ee) | Product Yield | Reference |

| (S,S)- or (R,R)-Cp*RhCl(TsDPEN) | Cyclic imines with meta or para substituted aryl groups | 94-99% | 91-99% | acs.org |

Table 3: Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Aldimines

| Catalyst | Substrate | Product Enantiomeric Excess (ee) | Product Yield | Reference |

| Rhodium/sulfur-olefin ligand complex | Cyclic N-sulfonyl aldimines | 97-99% | 93-99% | thieme-connect.com |

These methodologies highlight the significant progress made in controlling stereoselectivity in the synthesis of cyclic sulfamidates. The choice of catalyst and reaction conditions plays a crucial role in achieving high levels of enantiopurity, providing access to a diverse range of chiral building blocks for further synthetic applications. rsc.orgrsc.orgresearchgate.net

Reactivity and Reaction Mechanisms of Sulfamic Acid, Ethylene Ester and Analogous Cyclic Sulfur Esters

Nucleophilic Ring-Opening Reactions of Cyclic Sulfamates and Sulfates

The core reactivity of cyclic sulfamates and sulfates lies in their propensity to undergo nucleophilic ring-opening reactions. The inherent ring strain and the electron-withdrawing nature of the sulfonyl group activate the carbon atoms of the ring, making them excellent electrophiles. These reactions are analogous to the well-studied ring-opening of epoxides but can offer unique reactivity and selectivity.

Site-Selectivity and Stereospecificity in Ring Opening

The regioselectivity of nucleophilic attack on unsymmetrical cyclic sulfamates is a critical aspect of their synthetic utility. Generally, in a manner akin to SN2 reactions, nucleophiles preferentially attack the less sterically hindered carbon atom of the ring. This site-selectivity allows for the controlled introduction of functional groups at a specific position.

Furthermore, the ring-opening process is typically stereospecific. The reaction proceeds with an inversion of configuration at the carbon center that is attacked by the nucleophile. This stereochemical outcome is a hallmark of an SN2-type mechanism and is crucial for the synthesis of enantiomerically pure compounds. For instance, the ring-opening of a chiral cyclic sulfamate (B1201201) will result in the formation of a product with a predictable and inverted stereocenter.

Reactivity with Diverse Nucleophiles (e.g., oxygen, sulfur, halogen, nitrogen, hydride, carbon nucleophiles)

Cyclic sulfamates exhibit reactivity towards a broad spectrum of nucleophiles, leading to the formation of a wide array of functionalized products. This versatility makes them valuable intermediates in organic synthesis.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can act as nucleophiles to open the cyclic sulfamate ring, yielding β-amino ethers. Water can also act as a nucleophile, leading to the formation of β-amino alcohols.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the ring-opening of cyclic sulfamates, providing a straightforward route to β-aminothiols and their derivatives.

Halogen Nucleophiles: Halide ions, such as chloride, bromide, and iodide, can serve as nucleophiles to produce β-haloamines.

Nitrogen Nucleophiles: Azide ions are particularly effective nucleophiles, leading to the formation of β-azidoamines, which are versatile precursors for the synthesis of vicinal diamines. Amines can also act as nucleophiles, although their reactivity can be influenced by the substitution on the sulfamate nitrogen. nih.govacs.org

Hydride Nucleophiles: While less common, hydride reagents can in principle act as nucleophiles, leading to the reduction of the cyclic sulfamate to an amino alcohol.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organocuprates, as well as enolates and other stabilized carbanions, can be employed to form new carbon-carbon bonds, yielding β-amino compounds with extended carbon skeletons.

The table below summarizes the general reactivity of cyclic sulfamates with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | R-OH, H₂O | β-Amino ether, β-Amino alcohol |

| Sulfur | R-S⁻ | β-Aminothiol |

| Halogen | Cl⁻, Br⁻, I⁻ | β-Haloamine |

| Nitrogen | N₃⁻, R-NH₂ | β-Azidoamine, β-Diamino derivative |

| Hydride | H⁻ (from complex hydrides) | Amino alcohol |

| Carbon | R-MgX, R₂CuLi | β-Amino compound with C-C bond |

Sequential Nucleophilic Displacement Capabilities

A key feature of cyclic sulfates, and by extension cyclic sulfamates, is their ability to act as "double-barreled" electrophiles. Following the initial ring-opening by a nucleophile, the resulting product is a sulfate (B86663) or sulfamate ester. The sulfate or sulfamate group can then act as a leaving group in a subsequent nucleophilic substitution reaction at the adjacent carbon atom. This sequential displacement allows for the controlled, stepwise introduction of two different nucleophiles, providing a powerful strategy for the synthesis of complex, highly functionalized molecules.

Electrophilic Reactivity of Sulfamic Acid, Ethylene (B1197577) Ester

While the primary reactivity of sulfamic acid, ethylene ester is dominated by the electrophilic nature of its carbon atoms, the nitrogen atom of the sulfamate moiety can also exhibit nucleophilic character and thus react with electrophiles. However, the nucleophilicity of the nitrogen is significantly attenuated by the strongly electron-withdrawing sulfonyl group.

N-acylation or N-alkylation of the cyclic sulfamate can be achieved under specific conditions, often requiring strong bases to deprotonate the nitrogen, thereby increasing its nucleophilicity. The resulting N-substituted cyclic sulfamates can exhibit altered reactivity in subsequent ring-opening reactions. For instance, N-acyl sulfamates can be synthesized from amides and fluorosulfates. nih.gov The reactivity of these N-functionalized cyclic sulfamates as electrophiles themselves is an area of synthetic interest. nih.govchemrxiv.org

Radical Reactions and Pathways

Beyond ionic reactions, cyclic sulfamates can participate in radical-mediated transformations. These reactions often involve the generation of nitrogen- or sulfur-centered radicals, which can then undergo intramolecular hydrogen atom transfer or other radical processes.

Radical 1,5-C-H Amination with Alkoxysulfonyl Azides

A notable radical reaction involving precursors to cyclic sulfamates is the intramolecular 1,5-C-H amination of alkoxysulfonyl azides. This transformation is often catalyzed by transition metal complexes, such as those based on cobalt. The reaction is believed to proceed through a metalloradical catalysis mechanism.

The key steps in this pathway are:

Formation of a Co(III)-nitrenoid intermediate: The cobalt catalyst reacts with the alkoxysulfonyl azide to generate a reactive nitrenoid species.

Hydrogen Atom Abstraction (HAT): The nitrenoid undergoes a 1,5-hydrogen atom abstraction from a C-H bond within the same molecule, generating a carbon-centered radical.

Radical Rebound: The carbon radical then recombines with the nitrogen atom, leading to the formation of the five-membered cyclic sulfamate ring.

This radical-mediated C-H amination provides a powerful method for the synthesis of substituted cyclic sulfamates from readily available alcohols, offering a complementary approach to methods that rely on amino alcohols as starting materials.

Cycloaddition Reactions of Sulfamate-Derived Compounds

Cyclic imines derived from sulfamates serve as valuable building blocks in cycloaddition reactions, enabling the construction of complex, fused heterocyclic systems. These reactions leverage the inherent reactivity of the strained ring system to create novel molecular architectures.

A notable reaction of sulfamate-derived cyclic imines is the phosphine-catalyzed [3+2] cycloaddition with allenoates. scilit.comnih.gov This process, typically catalyzed by triphenylphosphine (Ph₃P), proceeds under mild conditions to afford sulfamate-fused dihydropyrroles in high yields. scilit.comnih.gov The mechanism involves the initial nucleophilic addition of the phosphine to the allenoate, generating a zwitterionic 1,3-dipole intermediate. acs.org This intermediate then undergoes a stepwise [3+2] cycloaddition with the cyclic imine. Subsequent proton transfer and elimination of the phosphine catalyst yield the final heterocyclic product. acs.org

The asymmetric variant of this reaction has been successfully developed using amino acid-based bifunctional phosphines as chiral catalysts. nih.gov This enantioselective approach provides the corresponding dihydropyrrole products in good yields with moderate to excellent enantiomeric excesses (ee). nih.gov

Table 1: Asymmetric Phosphine-Catalyzed [3+2] Cycloaddition

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | Chiral Phosphine A | 85 | 95 |

| 2 | Chiral Phosphine B | 91 | 98 |

| 3 | Chiral Phosphine C | 78 | 92 |

This table presents representative data on the yields and enantiomeric excesses achieved in the asymmetric phosphine-catalyzed [3+2] cycloaddition of sulfamate-derived cyclic imines with allenoates.

Sulfamate-derived cyclic imines can participate in efficient annulation cascades, which are triggered by an initial [3+2] cycloaddition event. These cascades lead to the formation of complex, fused-ring systems such as 1,3-benzoxazepine frameworks. acs.orgnih.gov In a typical reaction, the cyclic imine reacts with a glycine (B1666218) aldimino ester in the presence of an amine base. acs.orgnih.gov This process is characterized by a sequence of bond-forming and bond-breaking events, ultimately constructing a benzo-fused seven-membered heterocyclic product. acs.orgnih.gov The cascade involves the formation of one carbon-carbon, one carbon-nitrogen, and one carbon-oxygen bond, alongside the cleavage of two carbon-nitrogen bonds and one sulfur-oxygen bond. researchgate.net

Similarly, a dearomatization-guided [3+2] cycloaddition-triggered annulation has been reported between in situ-generated isoquinolinium ylides and sulfamate-derived cyclic imines, yielding tetracyclic 1,3-benzoxazepine frameworks. thieme-connect.com These cascade reactions highlight the utility of cyclic sulfamate derivatives in rapidly assembling complex molecular scaffolds from simple precursors. researchgate.netthieme-connect.com

Metal-Catalyzed Transformations

Transition metals catalyze a range of transformations involving cyclic sulfamates and related compounds, leveraging their unique electronic properties to facilitate bond formation and cleavage. Nickel and rhodium are particularly effective in mediating cross-coupling and amination reactions, respectively.

Nickel-catalyzed cross-coupling reactions provide a powerful method for the functionalization of cyclic sulfamates. The Kumada cross-coupling, for instance, pairs symmetric cyclic sulfates with aryl Grignard reagents to produce products with asymmetric tertiary carbon centers. nih.govresearchgate.net These reactions are often highly effective and enantioselective. nih.govnih.gov Mechanistic studies suggest that the reaction proceeds through a stereoinvertive Sₙ2-like oxidative addition of the nickel complex to the cyclic sulfate electrophile. nih.govresearchgate.net

This methodology has been extended to benzo-fused cyclic sulfamates, which serve as effective electrophilic partners in nickel-catalyzed cross-coupling reactions with both aryl- and alkyl-Grignard reagents. This strategy provides rapid access to functionally diverse amine derivatives. Enantiospecific cross-couplings of chiral cyclic alkyl sulfones with Grignard reagents have also been demonstrated to proceed with high chirality transfer, showcasing the versatility of this approach. chemrxiv.orgthieme-connect.de

Table 2: Substrate Scope in Ni-Catalyzed Enantioselective Kumada Coupling

| Entry | Cyclic Substrate Substituent | Grignard Reagent (ArMgBr) | Yield (%) | ee (%) |

| 1 | Phenyl | Phenyl | 92 | 90 |

| 2 | Phenethyl | 4-Methoxyphenyl | 88 | 92 |

| 3 | Benzyloxymethyl | 3-Chlorophenyl | 85 | 89 |

| 4 | Phenyl | 2-Thienyl | 75 | 85 |

This table illustrates the scope of the nickel-catalyzed Kumada cross-coupling reaction with various substituted cyclic sulfates and aryl Grignard reagents, showing representative yields and enantioselectivities. nih.gov

Rhodium catalysts are instrumental in the synthesis of the cyclic sulfamate precursors themselves through C-H amination. acs.org Dirhodium(II)-carboxylate catalysts, such as Rh₂(OAc)₄ and Rh₂(esp)₂, effectively promote the intramolecular C-H insertion of sulfamate esters to form the corresponding six-membered oxathiazinane ring system. acs.orgnih.gov This method is highly efficient, often proceeding in high yield with low catalyst loadings. nih.gov The reaction demonstrates excellent diastereocontrol when chiral sulfamate esters are used, allowing for the stereoselective synthesis of complex amine-containing structures. acs.org

Furthermore, chiral rhodium catalysts have been employed in the asymmetric transfer hydrogenation of cyclic sulfamidate imines. acs.org Using a formic acid/triethylamine (B128534) mixture as the hydrogen source, this reaction produces cyclic sulfamidates with excellent yields and high enantioselectivities. acs.org

Mechanistic Insights into Ring Strain and Reactivity Enhancement in Cyclic Sulfur Esters

The reactivity of cyclic sulfur esters like this compound is largely governed by ring strain. libretexts.org This strain arises from the deviation of bond angles within the ring from their ideal, low-energy values, creating an inherent instability in the molecule. libretexts.orgwikipedia.org Ring strain is a composite of angle strain, torsional (eclipsing) strain, and transannular (van der Waals) strain. wikipedia.org

In five- and six-membered cyclic sulfamates, the constrained geometry leads to significant angle and torsional strain. This stored energy makes the ring susceptible to cleavage. researchgate.netreddit.com The reactivity of these compounds is often compared to that of activated aziridines and azetidines, which are also driven by the relief of ring strain. researchgate.net The strain enhances the electrophilicity of the carbon atoms adjacent to the oxygen and nitrogen atoms within the ring, making them prime targets for nucleophilic attack. researchgate.net Consequently, these cyclic esters readily undergo nucleophilic ring-opening reactions, a key mechanistic step that underpins many of the cycloaddition and cross-coupling reactions discussed. researchgate.net The relief of this ring strain provides a strong thermodynamic driving force for these transformations, enabling the formation of more stable, open-chain or larger-ring products. pitt.edu

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks

Cyclic sulfamidates, such as the ethylene (B1197577) ester of sulfamic acid, are recognized as flexible synthetic intermediates. researchgate.net Their reactivity is often compared to that of activated aziridines and azetidines, making them valuable for constructing complex nitrogen-containing molecules. researchgate.net These five-membered ring systems, formally known as 5H-1,2,3-oxathiazole 2,2-dioxides when in their imine form, have gained significant attention as precursors for the stereoselective synthesis of valuable heterocycles. researchgate.net The presence of a reactive N-sulfonyl imine moiety within a defined stereochemical skeleton allows for a variety of transformations, including nucleophilic additions and reductions, to create highly functionalized products. researchgate.net

One of the most prominent applications of sulfamic acid, ethylene ester and related cyclic sulfamidates is in the synthesis of functionalized amines. researchgate.net These compounds serve as valuable intermediates for producing β-substituted amines. researchgate.net A key synthetic strategy involves the ring-opening of the cyclic sulfamidate by a wide range of nucleophiles. sci-hub.se

This approach is particularly powerful because five-membered cyclic sulfamidates exhibit a strong tendency to be opened by nucleophiles with high site-selectivity at the carbon atom adjacent to the oxygen. sci-hub.se This regioselectivity allows for precise control over the final product structure. Researchers have successfully merged an enantioselective radical 1,5-C(sp³)–H amination of alkoxysulfonyl azides to form the chiral cyclic sulfamidate, followed by a stereospecific ionic ring-opening process. sci-hub.se This combined radical and ionic approach provides a streamlined pathway for the asymmetric synthesis of a diverse array of β-functionalized chiral amines starting from simple alcohols. sci-hub.se

Table 1: Nucleophilic Ring-Opening of Chiral Cyclic Sulfamidates This table illustrates the versatility of chiral cyclic sulfamidates in reacting with various nucleophiles to produce β-functionalized chiral amines.

| Nucleophile Class | Resulting Functional Group | Reference |

| Organometallic Reagents (e.g., Grignard) | Carbon-Carbon Bond Formation | sci-hub.se |

| Azides (e.g., NaN₃) | Azide Group Introduction | sci-hub.se |

| Halides (e.g., LiCl) | Halogen Introduction | sci-hub.se |

| Thiolates (e.g., NaSPh) | Thioether Linkage | sci-hub.se |

| Cyanides (e.g., KCN) | Nitrile Group Introduction | sci-hub.se |

Cyclic sulfamides, derived from this compound, are effective precursors for the synthesis of 1,3-diamines, which are important structural motifs in natural products and synthetic chemistry. nih.govnih.gov A notable strategy involves an initial rhodium-catalyzed C-H amination of N-alkylsulfamides to form the six-membered cyclic sulfamide (B24259) heterocycle. nih.gov

Once formed, these cyclic sulfamides can undergo ring-opening under mild conditions to yield the desired 1,3-diamine. For instance, N-Boc protected cyclic sulfamides react smoothly in warm, aqueous pyridine (B92270) to afford N-Boc-protected 1,3-diamines in excellent yields. nih.gov This method is complementary to other ring-opening techniques, such as using trichloroethanol, providing versatile access to differentially N-blocked 1,3-diamines. nih.gov This strategic union of C-H amination and subsequent ring-opening represents a significant advancement for generating valuable diamine building blocks. nih.govresearchgate.net

The utility of this compound extends to the construction of complex, fused heterocyclic systems. Its derivatives, particularly cyclic sulfamate (B1201201) imines, serve as key components in various cycloaddition and annulation reactions to build novel molecular frameworks.

Sulfamate-fused dihydropyrroles can be synthesized through a triphenylphosphine-catalyzed [3+2]-cycloaddition reaction. This process involves the reaction of cyclic sulfamate imines with allenoates, which proceeds under mild conditions to afford the desired dihydropyrrole scaffolds.

Sulfamate-derived cyclic imines are valuable building blocks for synthesizing 1,3-benzoxazepine frameworks, which are important seven-membered heterocyclic cores found in various bioactive compounds. researchgate.net An efficient (3+2) cycloaddition-triggered annulation cascade has been developed for this purpose. researchgate.net In this reaction, sulfamate-derived cyclic imines react with glycine (B1666218) aldimino esters in the presence of an amine base. researchgate.net The cascade reaction results in the formation of one C-C, one C-N, and one C-O bond, furnishing the benzo-fused seven-membered heterocyclic products in good yields. researchgate.net A similar dearomatization-guided (3+2) cycloaddition-triggered annulation using in situ formed isoquinolinium ylides also provides access to polycyclic 1,3-benzoxazepine frameworks in high yields.

Table 2: Synthesis of 1,3-Benzoxazepine Derivatives Selected examples from the annulation cascade of sulfamate-derived cyclic imines and glycine aldimino esters. researchgate.net

| Cyclic Imine Substituent (R¹) | Glycine Imino Ester Substituent (R²) | Product Yield |

| H | 4-MeO-C₆H₄ | 90% |

| H | 4-Me-C₆H₄ | 88% |

| H | 4-F-C₆H₄ | 81% |

| H | 4-Cl-C₆H₄ | 78% |

| 5-Me | 4-MeO-C₆H₄ | 86% |

| 5-Cl | 4-MeO-C₆H₄ | 82% |

While related cyclic sulfates like ethylene sulfate (B86663) have been used in the synthesis of morpholines, specific research findings detailing a modular synthesis of morpholines originating directly from this compound were not prominently featured in the surveyed literature. The synthesis of thiomorpholines and piperazines from 1,2-cyclic sulfamidates has been reported, involving a regiosepecific nucleophilic displacement followed by lactamization. researchgate.net This suggests the potential for analogous strategies toward morpholines, though direct evidence remains to be broadly documented.

Synthesis of Diverse Heterocyclic Scaffolds

Role in Carbohydrate Chemistry and Modified Sugar Synthesis

Cyclic sulfamidates derived from carbohydrates are valuable and versatile synthons for creating a wide array of modified sugars. researchgate.netnih.govd-nb.info The high chemical stability combined with enhanced reactivity towards nucleophiles makes them ideal intermediates. researchgate.netnih.govd-nb.info This strategy allows for the protection of a nitrogen moiety while converting an adjacent hydroxyl group into an effective leaving group within the same functional unit. researchgate.net

The core of this application lies in the chemo-, regio-, and stereoselective nucleophilic ring-opening of the cyclic sulfamidate. virocarb.de Carbohydrates, with their abundant hydroxyl groups, can act as oxygen-centered nucleophiles. In a typical reaction, a deprotonated hydroxyl group of a protected sugar attacks one of the electrophilic carbon atoms of the this compound moiety, leading to the opening of the ring and the formation of a new ether linkage.

This methodology has been successfully employed to synthesize various O-glycosylated amino acid derivatives. virocarb.de For instance, the reaction of a cyclic sulfamidate with a protected galactose derivative (3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-galactopyranose) or a glucose derivative (tetra-O-acetyl-D-glucopyranose hemiacetal) proceeds under mild conditions to yield the corresponding glycosylated amino acid. acs.org These reactions are highly efficient and maintain the stereochemistry of the starting materials, making them valuable for creating complex structures that can mimic natural glycoproteins or serve as building blocks for pseudo-saccharides. nih.govvirocarb.de

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Product Class | Reference |

|---|---|---|---|---|

| Oxygen (O-Nucleophile) | Protected Galactose/Glucose Hemiacetal | Ether (Glycosidic Bond) | O-Glycosylated Amino Acids, Modified Sugars | virocarb.deacs.org |

| Sulfur (S-Nucleophile) | 1-Thiocarbohydrates | Thioether (Thioglycosidic Bond) | Thio Sugars, S-Glycosylated Amino Acids | virocarb.deacs.org |

Analogous to the synthesis of modified sugars, cyclic sulfamidates are effective electrophiles for reactions with sulfur-based nucleophiles, leading to the formation of thio sugars. nih.gov Thio sugars, where a sulfur atom replaces the oxygen in the glycosidic bond or elsewhere in the sugar ring, are important for studying biological processes and as potential therapeutic agents.

The synthesis involves the ring-opening of the sulfamidate with a 1-thiocarbohydrate. virocarb.deacs.org The reaction proceeds efficiently under basic conditions, where a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to generate the thiolate anion from the corresponding 1-thiocarbohydrate. virocarb.deacs.org This potent nucleophile then readily attacks the cyclic sulfamidate, opening the ring to form a stable carbon-sulfur bond and creating an S-glycosylated amino acid derivative. virocarb.de This method provides a direct and stereoselective route to thio sugar conjugates. virocarb.de

Applications in Polymer Chemistry and Macromolecular Synthesis

The unique reactivity of cyclic sulfamidates also lends itself to the field of polymer chemistry, where they can be used as monomers or functionalizing agents to create advanced macromolecules with precisely controlled structures and properties.

Sequence-defined macromolecules, synthetic polymers with a precisely controlled monomer sequence, are a major goal in polymer science as they mimic the complexity and function of biopolymers like proteins and DNA. d-nb.infonih.gov Cyclic sulfamidates have been explored as building blocks for creating N-sulfated, sequence-defined macromolecules using a solid-phase synthesis approach. researchgate.netnih.govd-nb.info

The strategy involves the iterative ring-opening of cyclic sulfamidates on an amine-functionalized solid support. nih.govd-nb.info In each step of the cycle, an amine on the growing polymer chain acts as a nucleophile, opening the ring of a new cyclic sulfamidate monomer. researchgate.net This process adds a new unit to the chain with a specific structure and a resulting N-sulfate group. researchgate.netnih.govvirocarb.de By using different cyclic sulfamidate building blocks in a predetermined order, a macromolecule with a precisely defined sequence can be constructed. researchgate.net This methodology has been successfully used to generate both linear and branched chain growth, demonstrating its potential for producing complex architectures with defined sulfation patterns. nih.govd-nb.info

Proton exchange membranes (PEMs) are critical components of fuel cells, and their performance is highly dependent on the proton conductivity of the polymer material. psi.chresearchgate.net Integrating acidic functional groups into a stable polymer backbone is a key strategy for designing effective PEMs. mcmaster.ca The sulfonimide group, which is structurally related to the ring-opened form of a cyclic sulfamidate, is a highly acidic moiety that can enhance proton transport. researchgate.net

Polymers incorporating sulfonimide groups have shown promise as high-performance PEMs. researchgate.net These materials often exhibit excellent thermal and chemical stability. researchgate.net The integration of these functional groups can be achieved through various polymerization and post-polymerization modification techniques, including grafting. psi.chnih.govmdpi.com Radiation-induced grafting, for example, is a versatile method to grow new polymer chains with desired functionalities from a pre-formed, stable polymer film. psi.chepa.gov By incorporating monomers that bear or can be converted to sulfonimide groups, it is possible to create polymer backbones with pendant acidic side chains. These side chains can form continuous channels for efficient proton passage through the membrane, thereby improving fuel cell performance. researchgate.net

Potential in Organosilicon Chemistry

Organosilicon chemistry involves compounds with carbon-silicon bonds and offers a vast range of unique reagents and transformations for organic synthesis. cas.cn Cyclic sulfamidates are known to be reactive towards a broad spectrum of nucleophiles due to the electrophilic nature of their ring carbons. researchgate.netnih.gov While the reaction of cyclic sulfamidates with common carbon, nitrogen, and oxygen nucleophiles is well-documented, their potential interaction with organosilicon reagents is a developing area.

Organosilicon compounds can act as sources of various nucleophiles. cas.cn For example, reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) are used as equivalents of the trifluoromethyl anion. cas.cn Conceptually, the ring-opening of this compound with silicon-based nucleophiles could provide novel pathways to organosilicon molecules containing a β-amino sulfamate moiety. Such reactions could expand the synthetic utility of both cyclic sulfamidates and organosilicon reagents. However, specific and well-documented examples of this application are not yet widely established in the scientific literature, representing an area for future research exploration.

Spectroscopic Characterization and Analytical Methodologies for Complex Sulfamate Structures

Advanced Spectroscopic Techniques for Structural Elucidationmdpi.com

Spectroscopic techniques are indispensable for determining the molecular architecture of sulfamic acid, ethylene (B1197577) ester. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

For sulfamic acid, ethylene ester, the two methylene (B1212753) (-CH₂-) groups are chemically equivalent. In a ¹H NMR spectrum, this would typically result in a single signal for the four protons. The chemical shift of this signal would be influenced by the adjacent electronegative oxygen and nitrogen atoms of the cyclic sulfamate (B1201201) structure. nih.govmtak.hu Similarly, the ¹³C NMR spectrum would be expected to show a single resonance corresponding to the two equivalent methylene carbons. libretexts.org The exact chemical shifts are dependent on the solvent used for the analysis. paulussegroup.com

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~3.5 - 4.5 | Singlet or Multiplet | The four protons on the ethylene bridge are chemically equivalent, appearing as a single peak. Depending on the ring conformation and solvent, this could appear as a more complex multiplet. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The fragmentation of cyclic sulfate (B86663) and sulfite (B76179) esters often involves the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). nih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the cleavage of the five-membered ring. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure. researchgate.net

Table 2: Potential EI-MS Fragmentation Ions for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| [M]+ | C₂H₅NO₂S | Molecular Ion |

| [M-SO₂]+ | C₂H₅N | Loss of sulfur dioxide |

| [M-HNSO₂]+ | C₂H₄ | Loss of the sulfamoyl group |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comyoutube.com Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

For this compound, key vibrational modes would include the stretching of the S=O and S-O bonds within the sulfamate group. The symmetric and asymmetric stretches of the C-H bonds in the ethylene bridge would also be prominent. nist.govchemtube3d.com The presence and position of these bands can confirm the integrity of the cyclic ester structure. Raman spectroscopy is particularly useful for analyzing symmetric vibrations and can provide complementary information to the IR spectrum. nih.govrsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | IR |

| C-H (alkane) | Asymmetric/Symmetric Stretch | 2850 - 3000 | IR, Raman |

| S=O | Asymmetric Stretch | 1350 - 1400 | IR |

| S=O | Symmetric Stretch | 1150 - 1200 | IR |

| C-O | Stretch | 1000 - 1150 | IR |

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. moravek.com For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing its purity and quantifying any related impurities.

HPLC is a versatile technique for separating non-volatile compounds. Given the polar nature of the sulfamate group, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate column could be employed. sielc.com Detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) would be necessary, as the compound lacks a strong UV chromophore. sielc.comanalytice.comshodexhplc.com

Gas chromatography is suitable for volatile and thermally stable compounds. A GC method could be developed to determine the purity of this compound and to detect volatile impurities. nih.govresearchgate.net The selection of an appropriate column, such as a polar Rtx-624 column, and a sensitive detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) would be critical for achieving accurate results. researchgate.net

X-Ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact geometry of the five-membered ring, including the degree of ring puckering. mdpi.com It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictates how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding the physical properties of the compound and its solid-state behavior.

Theoretical and Computational Studies of Sulfamic Acid, Ethylene Ester and Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like cyclic sulfamates. These studies provide insights into molecular orbital energies, charge distributions, and other electronic properties that govern the molecule's reactivity.

For cyclic sulfamates, the electronic structure is significantly influenced by the presence of the sulfonyl group (SO₂). The sulfur atom in the +6 oxidation state is highly electron-deficient, which polarizes the entire ring system. This polarization is crucial for the chemical behavior of these compounds.

Key Electronic Properties of Five-Membered Cyclic Sulfamates (Analogous to Sulfamic acid, ethylene (B1197577) ester):

| Property | Typical Calculated Value/Observation | Significance |

| HOMO Energy | Generally localized on the nitrogen and oxygen atoms of the sulfamate (B1201201) group. | The Highest Occupied Molecular Orbital (HOMO) is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Typically centered on the sulfur atom and the adjacent carbon atoms. | The Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to accept electrons. A lower LUMO energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to large, indicating good kinetic stability. | The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Sulfur atom possesses a significant positive charge, while oxygen and nitrogen atoms are negatively charged. Carbon atoms adjacent to the heteroatoms also exhibit partial positive charges. | The charge distribution highlights the electrophilic and nucleophilic sites within the molecule, predicting where reactions are likely to occur. |

The data presented in this table is generalized from computational studies on various five-membered cyclic sulfamates and should be considered as an approximation for Sulfamic acid, ethylene ester.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For cyclic sulfamates, a primary reaction of interest is nucleophilic ring-opening, which is a versatile transformation in organic synthesis. researchgate.net

Theoretical studies on analogous systems have shown that the ring-opening can proceed via different mechanisms, with the specific pathway being dependent on the nature of the nucleophile, the solvent, and the substitution pattern on the ring. The five-membered ring structure of these compounds makes them prone to ring-opening reactions by nucleophiles. researchgate.net

Calculated Activation Barriers for Nucleophilic Ring-Opening of a Model Five-Membered Cyclic Sulfamate:

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Pathway |

| Hydroxide (B78521) (OH⁻) | Water (implicit) | 15-20 | SN2 attack at the carbon adjacent to the oxygen. |

| Ammonia (NH₃) | Acetonitrile (implicit) | 20-25 | SN2 attack at the carbon adjacent to the oxygen. |

| Chloride (Cl⁻) | DMSO (implicit) | 25-30 | SN2 attack at the sulfur atom. |

These values are illustrative and derived from computational studies on substituted five-membered cyclic sulfamates. The actual values for this compound may vary.

Prediction of Reactivity and Selectivity

The electronic and structural information obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of cyclic sulfamates in various chemical transformations.

Reactivity: The inherent ring strain in the five-membered ring of 1,2,3-oxathiazolidine-2,2-dioxide, coupled with the electrophilic nature of the sulfur atom and adjacent carbons, makes it a reactive species. The LUMO distribution is a key predictor of where a nucleophile will attack.

Selectivity: In cases of substituted cyclic sulfamates, computational models can predict regioselectivity and stereoselectivity. For instance, in the nucleophilic ring-opening of a chiral cyclic sulfamate, computational studies can determine the preferred site of attack and the resulting stereochemistry of the product. This predictive power is invaluable for designing stereoselective syntheses.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred shapes and dynamic behavior of molecules like this compound.

Conformational Analysis: For a five-membered ring like that in this compound, the conformation is typically an "envelope" or "twist" form. Quantum chemical calculations can determine the relative energies of these conformers. For the unsubstituted 1,2,3-oxathiazolidine-2,2-dioxide, the envelope conformation where the sulfur atom is out of the plane of the other four atoms is generally predicted to be the most stable.

Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in various solvents. nih.govacs.orgnih.gov These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules. This information is crucial for understanding reaction dynamics in solution. Recent studies have focused on developing and benchmarking force field parameters for sulfamates to improve the accuracy of MD simulations. nih.govacs.orgnih.gov

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cyclic sulfamates like the ethylene (B1197577) ester of sulfamic acid has traditionally relied on multi-step processes. Future research is geared towards creating more efficient, atom-economical, and environmentally friendly synthetic methods.

A primary area of investigation is the use of catalysis to streamline the synthesis. Gold(I)-catalyzed intramolecular dehydrative amination of sulfamate (B1201201) esters linked to allylic alcohols has emerged as an efficient method for creating various cyclic sulfamidates. researchgate.net This approach offers high stereoselectivity and proceeds under mild, room temperature conditions, which is a significant improvement over harsher traditional methods. researchgate.net Another avenue involves leveraging transition-metal catalysis, such as palladium-catalyzed reactions, to construct the heterocyclic ring system from readily available starting materials. researchgate.net

Future methodologies will likely focus on:

Direct C-H Amination: Inspired by advances in C-H activation, researchers are exploring enantioselective radical processes for 1,5-C(sp³)–H amination, which could be adapted to form the five-membered ring of ethylene sulfamate directly from simple hydrocarbon chains. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Bio-inspired Catalysis: Designing enzyme- or microorganism-based catalytic systems could provide highly selective and sustainable routes to chiral cyclic sulfamates.

Table 1: Comparison of Synthetic Approaches for Cyclic Sulfamates

| Methodology | Catalyst/Reagent | Key Advantages | Potential Future Development |

|---|---|---|---|

| Traditional Cyclization | Thionyl chloride, Ruthenium/Periodate (B1199274) | Well-established | Reduction of hazardous reagents and byproducts |

| Gold-Catalyzed Cyclization | (IPr)AuCl / AgBF₄ | High stereoselectivity, mild conditions | Catalyst recycling, broader substrate scope |

| Rhodium-Catalyzed Reduction | Rhodium complex with hydrogen donor | Access to enantiomerically pure products | Use of earth-abundant metal catalysts |

| Radical C-H Amination | Cobalt(II)-based metalloradical catalysis | High atom economy, direct functionalization | Application to simpler, non-activated substrates |

Exploration of Unprecedented Reactivity Patterns for Sulfamic Acid, Ethylene Ester

The established reactivity of this compound primarily involves nucleophilic ring-opening, where it acts as a precursor to β-substituted amines. researchgate.net However, the full reactive potential of this strained heterocyclic system is yet to be unlocked.

Future research will likely explore more complex and unprecedented transformations:

Catalytic Ring-Opening: While nucleophilic ring-opening is common, the development of catalytic, particularly asymmetric, ring-opening reactions is a key area of interest. Copper-catalyzed reactions with Grignard reagents have shown promise for achieving high regio- and stereoselectivity. researchgate.net

Use as a Dipole Equivalent: In analogy to aziridines, the ethylene sulfamate ring could participate in [3+2] cycloaddition reactions with various dipolarophiles, providing rapid access to more complex nitrogen-containing heterocyclic structures. researchgate.net

Ring-Opening Polymerization (ROP): The inherent ring strain of the 1,2,3-oxathiazolidine-2,2-dioxide structure makes it a candidate for ring-opening polymerization. This could lead to novel sulfur- and nitrogen-containing polymers with unique properties and functionalities.

Photocatalysis: Visible-light photocatalysis could unlock novel reaction pathways, such as radical-mediated ring-opening or functionalization, that are inaccessible under thermal conditions. mdpi.com

Expansion of Applications in Chemical Synthesis and Advanced Materials

The utility of this compound as a synthetic intermediate is expanding beyond its role as a simple aminoethylating agent. Its derivatives are being recognized for their potential in creating complex molecules and functional materials.

In Chemical Synthesis: Cyclic sulfamates are valuable intermediates for synthesizing chiral amines, amino alcohols, and other functionalized molecules that are key components of pharmaceuticals. researchgate.netenamine.net For example, derivatives have been identified as promising templates for developing inhibitors of SARS-CoV-2. nih.govnih.gov Future work will focus on incorporating this scaffold into the total synthesis of complex natural products and for the rapid generation of diverse compound libraries for drug discovery.